

tropolone tautomerism and aromaticity

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Compound of Interest

Compound Name: *Tropolone*

Cat. No.: *B020159*

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An In-depth Technical Guide to **Tropolone** Tautomerism and Aromaticity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) and its derivatives represent a fascinating class of non-benzenoid aromatic compounds that have captivated chemists for decades. First identified in natural products in the 1940s, the unique seven-membered ring structure of **tropolone** exhibits a remarkable interplay between rapid tautomeric proton transfer and significant aromatic character.^[1] This guide provides a detailed examination of the core principles governing these phenomena, supported by quantitative data, experimental methodologies, and logical visualizations. Understanding the nuanced electronic structure of **tropolone** is critical for its application in medicinal chemistry and materials science, where it serves as a versatile ligand and a building block for complex molecules with diverse biological activities.^{[2][3]}

The Phenomenon of Tautomerism in Tropolone

Tropolone exists as a dynamic equilibrium between two identical keto-enol tautomers. This rapid interconversion is facilitated by an intramolecular proton transfer between the hydroxyl group and the carbonyl oxygen.^[4] This process is not a simple resonance but a true chemical equilibrium, albeit with a very low energy barrier. The presence of a strong intramolecular hydrogen bond is a key feature that stabilizes the planar conformation and facilitates this proton transfer.^[5]

The tautomerization is so rapid that spectroscopic methods like NMR at room temperature show a time-averaged structure with effective C_{2v} symmetry, where the C1-C2 bond is indistinguishable from the C1-C7 bond.

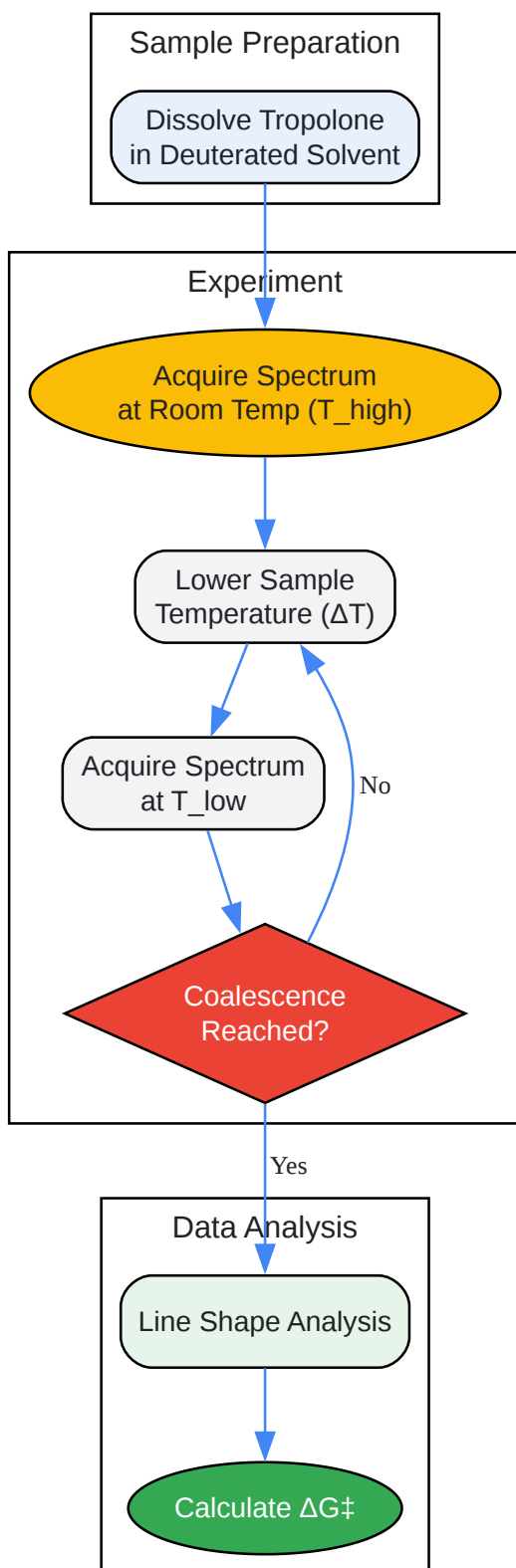
Energetics of Tautomerization

The interconversion between the two tautomeric forms proceeds through a symmetric double-minimum potential energy surface. High-level computational studies have been instrumental in quantifying the energy barrier for this proton transfer. While experimental values can vary, theoretical calculations provide a clear picture of the energy landscape.

Parameter	Value (Computational)	Method/Basis Set	Reference
Tautomerization Barrier	15.67 kcal/mol	RHF/6-31G**	
Ground-State Tunneling Splitting	0.99 cm^{-1}	FDIRS (Expt.)	

Table 1: Energetic parameters associated with **tropolone** tautomerization.

The diagram below illustrates the tautomerization process, highlighting the proton transfer and the transition state.



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